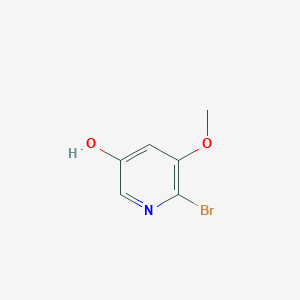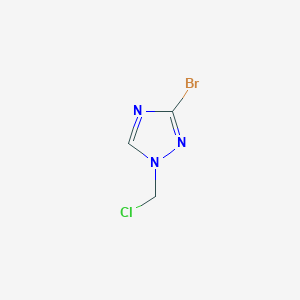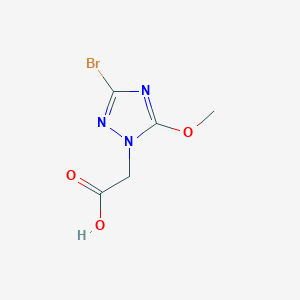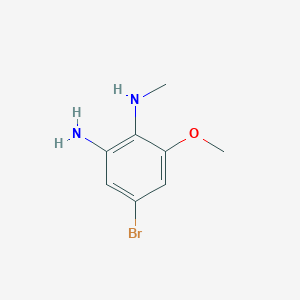
4-bromo-6-methoxy-N1-methylbenzene-1,2-diamine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 4-bromo-6-methoxy-N1-methylbenzene-1,2-diamine consists of a benzene ring substituted with a bromine atom, a methoxy group, and a methylamine group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 231.09 g/mol. Other physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
- Catalyst in Epoxide Cleavage : This compound acts as a catalyst in the cleavage of epoxides into halohydrins with elemental iodine and bromine, facilitating the synthesis of vicinal iodo alcohols and bromo alcohols. This process is regioselective under neutral conditions and tolerates sensitive functional groups (Niknam & Nasehi, 2002).
Synthetic Chemistry
- Synthesis of Benzene Diamines and Benzimidazoles : In the synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles, this compound is involved in the solvent-controllable photoreaction of 4-methoxyazobenzenes, exhibiting selectivity based on the solvent used (Chen et al., 2021).
Chemical Structure and Interactions
Structural Analysis of Brominated Compounds : The compound serves as a reference in the structural analysis of brominated benzene derivatives, contributing to understanding weak intermolecular interactions like O→Br charge-transfer (Liu et al., 2001).
Chlorination Studies : It is used in the study of chlorination reactions, specifically in the formation of chlorinated products from related chemical structures (Calvert et al., 1992).
Medical and Biological Research
Ligands for Human β-Amyloid Plaques : Derivatives of this compound have been synthesized and tested for affinity toward human Aβ plaques, with implications in Alzheimer's disease research (Cai et al., 2007).
Ionophore for PVC Membrane Electrodes : Its use as an ionophore in PVC membrane electrodes for potentiometric determination of ions like Be2+ highlights its importance in sensor technology (Soleymanpour et al., 2006).
Anti-Inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, particularly in the inhibition of nitric oxide production and nuclear factor-kappa B transcriptional activity in specific cell types (Min et al., 2004).
Wirkmechanismus
Mode of Action
It is known that benzene derivatives can undergo electrophilic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This could potentially be a part of the interaction between 4-bromo-6-methoxy-N1-methylbenzene-1,2-diamine and its targets.
Biochemische Analyse
Biochemical Properties
4-Bromo-6-methoxy-N1-methylbenzene-1,2-diamine plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses and cellular signaling pathways. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, potentially inhibiting or modifying their activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, this compound has been shown to impact the expression of genes related to apoptosis and cell proliferation . Additionally, it can disrupt normal cellular metabolism by interfering with metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, particularly genes involved in stress responses and metabolic pathways . The compound’s ability to modulate enzyme activity and gene expression underscores its potential as a tool for studying cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade under others, leading to a reduction in its efficacy . Long-term exposure to this compound in vitro and in vivo has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological changes. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response . Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and organ toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can affect the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites . These interactions highlight the compound’s potential impact on cellular metabolism and its utility in studying metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of this compound are critical for its biological activity and effectiveness in research applications .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .
Eigenschaften
IUPAC Name |
5-bromo-3-methoxy-2-N-methylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-11-8-6(10)3-5(9)4-7(8)12-2/h3-4,11H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFCMFOIAGTMJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1OC)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001248308 | |
| Record name | 5-Bromo-3-methoxy-N2-methyl-1,2-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001248308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799973-81-1 | |
| Record name | 5-Bromo-3-methoxy-N2-methyl-1,2-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1799973-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-methoxy-N2-methyl-1,2-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001248308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


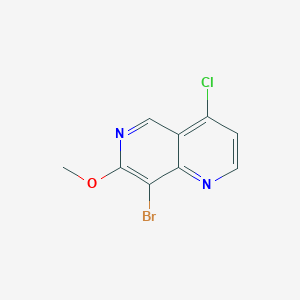
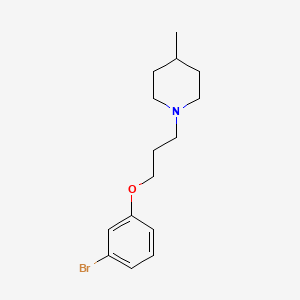

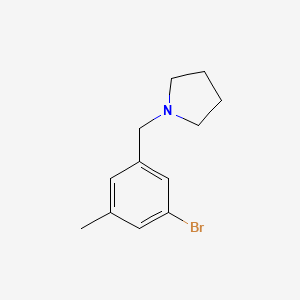
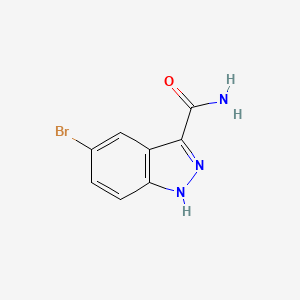
![(4R)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B1382242.png)
